

# Application Note: L-Cysteine-13C3,15N,d3 for Quantitative Proteomics

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## Compound of Interest

Compound Name: L-Cysteine-13C3,15N,d3

Cat. No.: B12056343

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## Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundances between different cell populations.[1] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. **L-Cysteine-13C3,15N,d3** is a specially designed stable isotope-labeled amino acid for use in SILAC-based quantitative proteomics. The incorporation of this "heavy" cysteine variant into proteins results in a distinct mass shift that can be readily detected by mass spectrometry, enabling precise quantification of changes in protein expression, turnover, and post-translational modifications, particularly those involving cysteine residues such as redox-regulated signaling pathways.

This document provides detailed protocols and application notes for the use of **L-Cysteine-13C3,15N,d3** in a quantitative proteomics workflow, with a specific focus on investigating the KEAP1-NRF2 signaling pathway, a critical regulator of cellular responses to oxidative stress.

## Product Specifications

- Product Name: **L-Cysteine-13C3,15N,d3**
- Isotopic Labeling: Three 13C atoms, one 15N atom, and three deuterium (d) atoms.

- Molecular Formula (labeled):  $\text{H}^{13}\text{S}^{13}\text{CH}_2^{13}\text{CH}^{(15}\text{NH}_2)^{13}\text{COOH}$  with deuterium substitutions on the beta-carbon ( $\text{CD}_2$ ) and alpha-carbon ( $\text{CD}$ ).[\[1\]](#)
- Mass Shift: +7.02 Da ( $3 \times 1.00335$  Da for  $^{13}\text{C}$  +  $1 \times 0.99703$  Da for  $^{15}\text{N}$  +  $3 \times 1.00628$  Da for  $^2\text{H}$ )

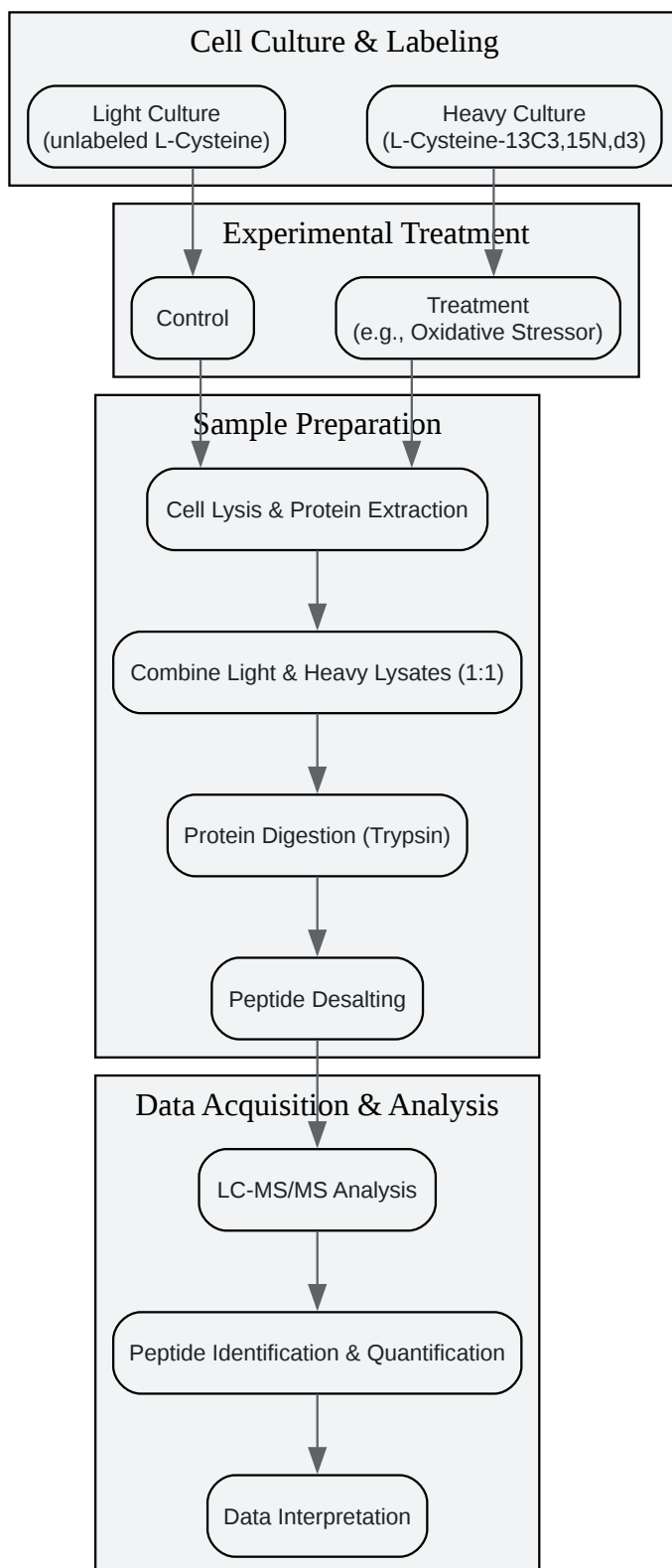
## Application: Interrogation of the KEAP1-NRF2 Signaling Pathway

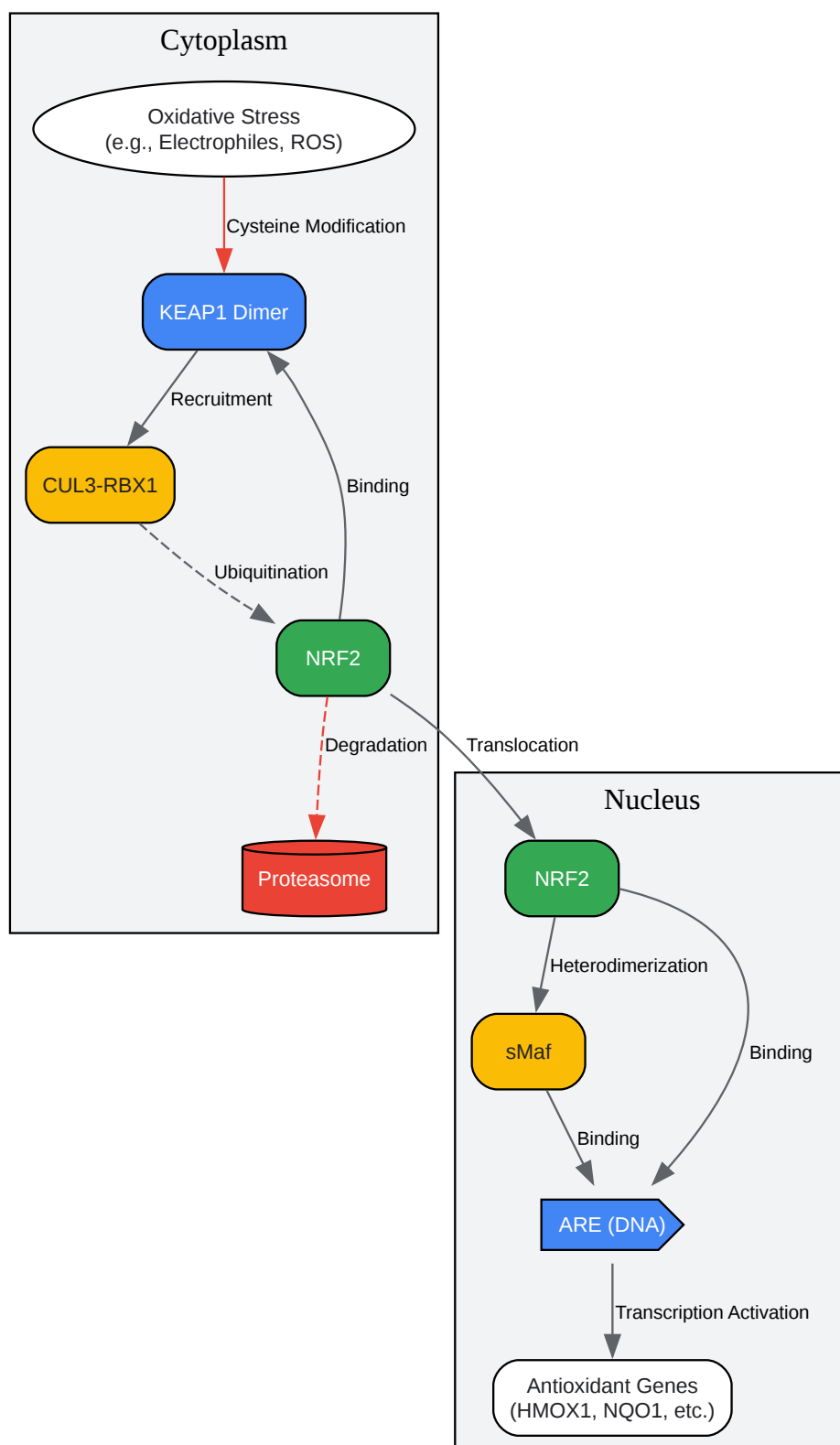
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1, a cysteine-rich protein, targets NRF2 for ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress, specific cysteine residues in KEAP1 are modified, leading to a conformational change that inhibits its ability to target NRF2 for degradation. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.

The use of **L-Cysteine-13C3,15N,d3** in a SILAC experiment allows for the precise quantification of changes in the abundance of proteins within the KEAP1-NRF2 pathway in response to oxidative stress, providing valuable insights into the mechanisms of cellular protection and drug action.

## Experimental Workflow

The overall experimental workflow for a SILAC experiment using **L-Cysteine-13C3,15N,d3** is depicted below.





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## References

- 1. L-Cysteine ( $\text{C}_3^{13}\text{H}_7\text{NO}_2\text{S}$ , 97-99%;  $\text{D}_3$ , 97-99%;  $\text{N}$ , 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
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